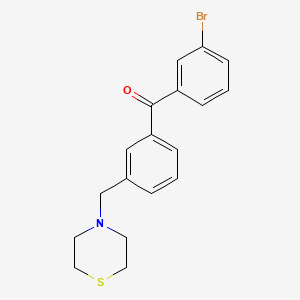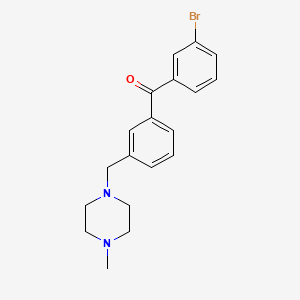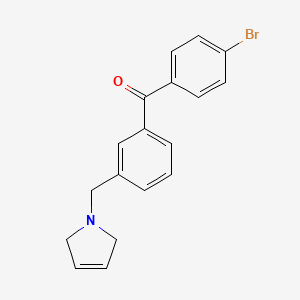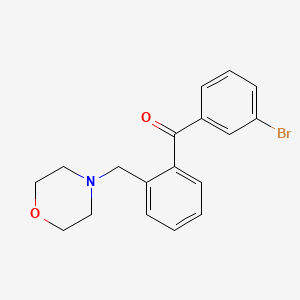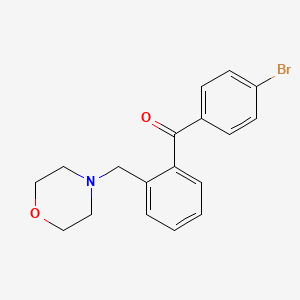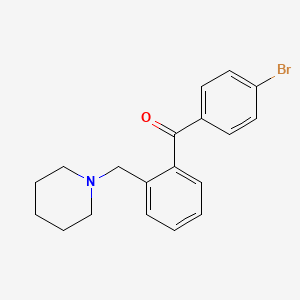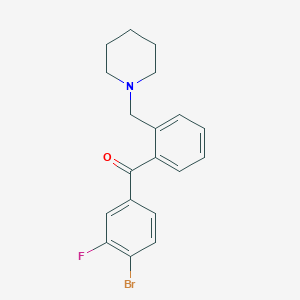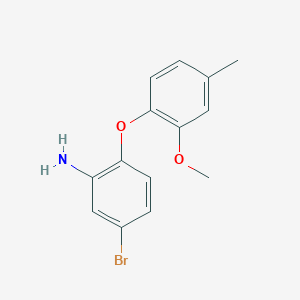
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Pharmaceutical Industry
Field
Application
“5-Bromo-2-methoxyaniline” is used as a pharmaceutical intermediate .
Method of Application
The specific methods of application or experimental procedures were not detailed in the sources.
Results or Outcomes
The outcomes of using “5-Bromo-2-methoxyaniline” as a pharmaceutical intermediate are not specified in the sources.
Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Field
Application
“4-Bromo-2-methoxyaniline”, a compound similar to “5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline”, is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent anaplastic lymphoma kinase (ALK) inhibitors .
Results or Outcomes
The outcomes of using “4-Bromo-2-methoxyaniline” in the synthesis of ALK inhibitors are not specified in the sources.
Synthesis of Rho Kinase Inhibitors
Field
Application
“4-Bromo-2-methoxyaniline” is also used as a reagent in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors .
Results or Outcomes
The outcomes of using “4-Bromo-2-methoxyaniline” in the synthesis of Rho kinase inhibitors are not specified in the sources.
Proteomics Research
Field
Application
“5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline” is used as a biochemical in proteomics research .
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2-(2-methoxy-4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(15)8-11(12)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMVNSQRGMMTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Br)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

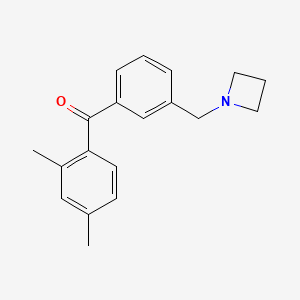
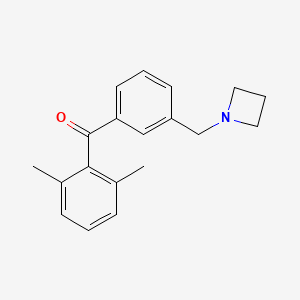
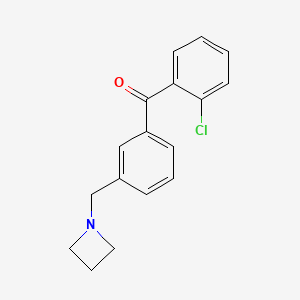
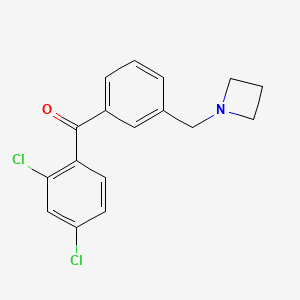
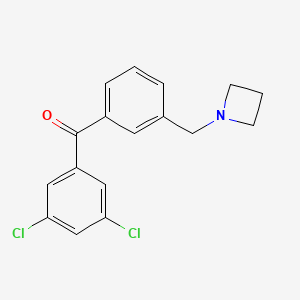
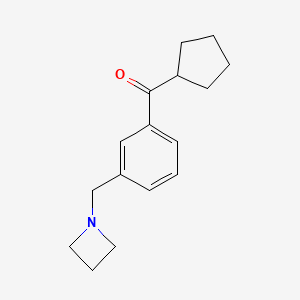
![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)
